molecular formula C5H5BClNO2 B151494 3-Chloro-4-pyridineboronic acid CAS No. 458532-98-4

3-Chloro-4-pyridineboronic acid

Cat. No.: B151494
CAS No.: 458532-98-4
M. Wt: 157.36 g/mol
InChI Key: JLIHQPWLAOYTRH-UHFFFAOYSA-N
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Description

3-Chloro-4-pyridineboronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position and a chlorine atom is attached to the 3-position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-pyridineboronic acid typically involves the metal-halogen exchange reaction of 3-chloro-4-bromopyridine with a boron reagent. One common method is the reaction of 3-chloro-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-pyridineboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, dimethylformamide).

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-pyridineboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The chlorine atom in the pyridine ring can also participate in substitution reactions, where it is replaced by nucleophiles through a nucleophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIHQPWLAOYTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397514
Record name 3-Chloro-4-pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-98-4
Record name (3-Chloropyridin-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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